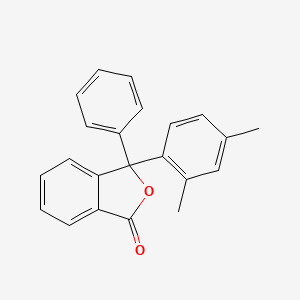

3-Phenyl-3-(2,4-xylyl)phthalide

Description

Historical Context and Significance of Phthalides in Organic Chemistry

Phthalides, characterized by a bicyclic structure where a benzene (B151609) ring is fused to a γ-lactone ring, represent a significant class of organic compounds. The core of their structure is the 2-benzofuran-1(3H)-one framework. The initial scientific reports on phthalide (B148349) chemistry emerged in the late nineteenth century. These compounds were first identified as key aromatic constituents in the essential oil of celery (Apium graveolens). Throughout the first half of the twentieth century, researchers isolated various phthalides from plant species widely used in Asian traditional medicine, such as Cnidium officinale and Ligusticum acutilobum.

The significance of phthalides extends from their presence in nature to their diverse biological activities. Many naturally occurring phthalides exhibit a range of effects, including antibacterial, antifungal, and anti-inflammatory properties. This has made them attractive scaffolds in medicinal chemistry and drug discovery. For instance, dl-3-n-butylphthalide received approval from the Chinese Food and Drug Administration for treating stroke. The phthalide structure is also a core component in more complex molecules, including certain dyes and fungicides.

Overview of 3-Arylphthalide Structural Motifs and Their Chemical Space

The 3-arylphthalide structural motif is a specific subclass where the C3 position of the lactone ring is substituted with an aryl (aromatic) group. This substitution is a key feature that significantly influences the molecule's chemical and biological properties. The C3 carbon is a chiral center, meaning 3-substituted phthalides can exist as different enantiomers, adding to their structural diversity.

The chemical space of 3-arylphthalides is vast, owing to the variety of synthetic methods available for their preparation and the diverse range of aryl groups that can be introduced. Synthetic strategies often focus on constructing the γ-lactone onto a pre-existing benzene ring or vice versa. Modern methods include palladium-catalyzed arylations of aldehydes with organoboronic acids, which allow for the efficient and versatile synthesis of 3-arylphthalides with high tolerance for different functional groups acs.org. This synthetic accessibility allows chemists to systematically modify the aryl substituent to explore structure-activity relationships (SAR) and fine-tune the molecule's properties. For example, studies have shown that the nature and substitution pattern on the aryl ring can dramatically affect the antioxidant and anti-inflammatory activities of the resulting compound nih.govnih.gov.

Rationale for Investigating 3-Phenyl-3-(2,4-xylyl)phthalide within the Phthalide Class

The structure of this compound is notable for having two distinct aryl groups attached to the same stereocenter: a phenyl group and a 2,4-xylyl (2,4-dimethylphenyl) group. The rationale for investigating this specific combination likely stems from several key objectives in chemical research:

Exploration of Structure-Activity Relationships (SAR): The 3-arylphthalide class is known for its biological activities, including antioxidant and anti-inflammatory effects nih.govnih.gov. Synthesizing derivatives with different aryl groups, such as the xylyl moiety in addition to a simple phenyl ring, allows researchers to probe how substitutions on the aryl ring impact these biological functions. The methyl groups on the xylyl ring alter the electronic and steric profile compared to an unsubstituted phenyl ring, which could modulate its interaction with biological targets.

Development of Novel Synthetic Methodologies: The creation of quaternary carbon centers, such as the C3 position in this molecule, can be a synthetic challenge. The synthesis of this compound serves as a model for developing and validating new chemical reactions that can efficiently create such sterically hindered structures.

Materials Science Applications: The core phthalide structure is found in certain dyes (e.g., phenolphthalein, which is a 3,3-bis(4-hydroxyphenyl)phthalide). The specific aryl substituents at the C3 position can have a profound effect on the molecule's photophysical properties, such as its color and fluorescence. Investigating compounds like this compound allows for the exploration of new functional materials with unique optical characteristics.

Therefore, while this specific molecule may not have a detailed research history in public literature, its structure represents a logical step in the systematic exploration of the chemical and physical properties of the 3-arylphthalide class.

Structure

2D Structure

3D Structure

Properties

CAS No. |

95025-68-6 |

|---|---|

Molecular Formula |

C22H18O2 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

3-(2,4-dimethylphenyl)-3-phenyl-2-benzofuran-1-one |

InChI |

InChI=1S/C22H18O2/c1-15-12-13-19(16(2)14-15)22(17-8-4-3-5-9-17)20-11-7-6-10-18(20)21(23)24-22/h3-14H,1-2H3 |

InChI Key |

ICJWVJJTLSELJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4)C |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 3 Phenyl 3 2,4 Xylyl Phthalide and Analogues

Strategic Disconnections and Retrosynthetic Analysis for 3-Phenyl-3-(2,4-xylyl)phthalide

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the key disconnections involve the C3-aryl and C3-phenyl bonds, as well as the ester linkage of the phthalide (B148349) core.

A primary retrosynthetic disconnection breaks the bond between the C3 carbon of the phthalide ring and the 2,4-xylyl group. This leads to a phthalidyl cation equivalent and a 2,4-xylene nucleophile. The phthalidyl cation can be generated from a 3-hydroxyphthalide or a 3-bromophthalide (B1266435) precursor. nih.gov These precursors, in turn, can be synthesized from phthalide itself. nih.gov

Alternatively, a disconnection of both the C3-phenyl and C3-xylyl bonds leads back to phthalaldehyde and the respective aryl Grignard or organolithium reagents. This approach allows for a convergent synthesis where the two aryl groups are introduced in a stepwise manner.

Another strategic disconnection involves breaking the ester bond of the lactone ring. This leads to a 2-acylbenzoic acid derivative, specifically 2-(benzoyl(2,4-xylyl)methyl)benzoic acid. Subsequent intramolecular cyclization would then form the desired phthalide. This approach is particularly useful for methods involving lactonization protocols.

Classical and Modern Approaches to Phthalide Core Synthesis

The construction of the phthalide core is a fundamental aspect of synthesizing 3-arylphthalides. Both classical and modern methods are employed, each with its own advantages.

Condensation Reactions (e.g., Grignard-based, nucleophile catalysis, photochemical routes)

Grignard-based Reactions: A traditional and versatile method for constructing 3-substituted phthalides involves the reaction of Grignard reagents with phthalic anhydride (B1165640) or its derivatives. mnstate.edumasterorganicchemistry.com For the synthesis of this compound, this could involve the sequential addition of phenylmagnesium bromide and 2,4-xylylmagnesium bromide to a suitable phthalic acid derivative. The Grignard reagent, a strong nucleophile, attacks the carbonyl carbon, leading to the formation of the C-C bond. mnstate.edumasterorganicchemistry.comgoogle.comgoogle.com The reaction is typically carried out in an anhydrous ether solvent. mnstate.edumasterorganicchemistry.com

Nucleophile Catalysis: Modern approaches include nucleophile-catalyzed reactions. For instance, the conversion of 2-formyl-arylketones into 3-substituted phthalides can be achieved smoothly in DMSO using sodium cyanide (NaCN) as a nucleophilic catalyst in a Cannizarro-Tishchenko-type reaction. organic-chemistry.org

Photochemical Routes: Photochemical methods offer a mild and often selective alternative for phthalide synthesis. Irradiation of 2-formyl-arylketones in DMSO at 350 nm can also yield 3-substituted phthalides. organic-chemistry.org Another photochemical approach involves the Norrish type I cleavage of indane-1,2,3-trione in an alcoholic solvent, which can lead to the formation of 3-alkoxycarbonylphthalides. rsc.orgresearchgate.netnih.gov

Table 1: Comparison of Condensation Reactions for Phthalide Synthesis

| Method | Key Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Grignard-based | Aryl/Alkyl Magnesium Halide, Phthalic Anhydride Derivative | Anhydrous ether solvent | Versatile, strong C-C bond formation | mnstate.edumasterorganicchemistry.com |

| Nucleophile Catalysis | 2-Formyl-arylketone, NaCN | DMSO | Facile conversion | organic-chemistry.org |

| Photochemical Route | 2-Formyl-arylketone or Indane-1,2,3-trione | DMSO, 350 nm or alcoholic solvent | Mild conditions, selectivity | organic-chemistry.orgrsc.orgnih.gov |

Lactonization Protocols (e.g., electrochemical, metal-catalyzed, metal-free intramolecular lactonization)

Lactonization, the formation of a cyclic ester, is a direct and efficient strategy for synthesizing the phthalide core from open-chain precursors.

Electrochemical Lactonization: A green and sustainable approach involves the electrochemical C(sp³)–H lactonization of 2-alkylbenzoic acids. researchgate.netorganic-chemistry.orgnih.govacs.org This method utilizes a graphite (B72142) anode and can proceed under metal-free conditions, offering an atom-economical route to various phthalides with water as the primary byproduct. researchgate.net The reaction tolerates a wide range of functional groups. gre.ac.uk

Metal-Catalyzed Intramolecular Lactonization: Transition metals are effective catalysts for intramolecular lactonization. Palladium-catalyzed arylation of aldehydes with organoboronic acids, followed by in situ lactonization, provides 3-arylphthalides in good to excellent yields. organic-chemistry.org Nickel-catalyzed intramolecular addition of aryl halides to ketones is another powerful method for synthesizing benzofuran (B130515) derivatives, a class that includes phthalides. documentsdelivered.com

Metal-Free Intramolecular Lactonization: Metal-free protocols for lactonization are gaining prominence due to their reduced environmental impact. A method using DDQ/TBN (2,3-dichloro-5,6-dicyano-1,4-benzoquinone/tert-butyl nitrite) photocatalysis enables the intramolecular lactonization of 2-alkylbenzoic acids under visible light. researchgate.net Another approach utilizes sodium peroxydisulfate (B1198043) as the sole oxidant for the C(sp³)–H bond lactonization. researchgate.net

Table 2: Overview of Lactonization Protocols for Phthalide Synthesis

| Protocol | Key Features | Catalyst/Reagents | Advantages | Reference |

|---|---|---|---|---|

| Electrochemical | C(sp³)–H lactonization of 2-alkylbenzoic acids | Graphite anode, metal-free | Green, atom-economical, mild | researchgate.netorganic-chemistry.orgnih.govacs.org |

| Metal-Catalyzed | Intramolecular cyclization | Palladium, Nickel | High yields, good substrate tolerance | organic-chemistry.orgdocumentsdelivered.com |

| Metal-Free | Visible-light photocatalysis or strong oxidants | DDQ/TBN, Sodium Peroxydisulfate | Environmentally benign, avoids metal contamination | researchgate.net |

Stereoselective Synthesis of Chiral 3-Arylphthalides

The C3 carbon of 3-arylphthalides is a stereocenter, and the synthesis of enantiomerically pure compounds is of significant interest for biological applications.

Enantioselective Catalysis (e.g., Ruthenium-catalyzed asymmetric transfer hydrogenation, Palladium-catalyzed arylation, N-heterocyclic carbene (NHC) catalysis)

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation: A highly effective method for producing chiral 3-substituted phthalides involves the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of 2-acylarylcarboxylates. organic-chemistry.orgdicp.ac.cn The use of a chiral diamine ligand with the ruthenium catalyst enables high enantioselectivity in the reduction of the keto group, followed by spontaneous lactonization to yield the chiral phthalide. organic-chemistry.orgnih.govcapes.gov.br

Palladium-Catalyzed Arylation: Asymmetric arylation using a palladium catalyst is another powerful tool. rsc.orgnih.govnih.gov For example, a palladium-catalyzed asymmetric α-arylation of N-carbamoyl imine precursors can provide chiral α-aryl amines, which can be precursors to chiral phthalides. rsc.org A nickel-catalyzed asymmetric Suzuki-Miyaura cross-coupling of racemic 3-bromo-phthalides with arylboronic acids has also been developed, proceeding in a stereoconvergent manner to give chiral 3-aryl-phthalides with high enantioselectivity. nih.gov

N-heterocyclic Carbene (NHC) Catalysis: N-heterocyclic carbenes have emerged as versatile organocatalysts in asymmetric synthesis. researchgate.netdntb.gov.uachemrxiv.orgacs.orgresearchgate.net NHC-catalyzed atroposelective amidation of in-situ activated phthalamic acid allows for the synthesis of well-decorated N-aryl phthalimides in excellent yields and enantioselectivities. researchgate.netdntb.gov.uachemrxiv.org While this applies to N-aryl phthalimides, the principles of NHC catalysis can be extended to the synthesis of chiral 3-arylphthalides. For instance, NHC-catalyzed reactions of phthalaldehyde with various nucleophiles can lead to chiral phthalide derivatives. acs.orgresearchgate.net

Table 3: Enantioselective Catalytic Methods for Chiral 3-Arylphthalides

| Catalytic System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Ruthenium-Chiral Diamine | Asymmetric Transfer Hydrogenation | Highly enantioselective reduction of 2-acylarylcarboxylates | organic-chemistry.orgdicp.ac.cn |

| Palladium/Nickel-Chiral Ligand | Asymmetric Arylation/Cross-Coupling | Stereoconvergent synthesis from racemic precursors | rsc.orgnih.gov |

| N-Heterocyclic Carbene (NHC) | Organocatalysis | Atroposelective synthesis, mild conditions | researchgate.netdntb.gov.uachemrxiv.orgacs.orgresearchgate.net |

Diastereoselective Approaches

When a molecule already contains a stereocenter, the introduction of a new one can be controlled to favor one diastereomer over the other. Diastereoselective approaches are crucial in the synthesis of complex molecules with multiple chiral centers. For 3-arylphthalides, if the starting material or one of the aryl groups contains a chiral auxiliary, it can direct the stereochemical outcome of the cyclization or addition step. Low reaction temperatures have been found to be critical for achieving high diastereoselectivity in certain reduction reactions leading to phthalides. rsc.org The arylogous Michael reaction of 3-aryl phthalides, catalyzed by crown ethers, can also proceed with high diastereoselectivity. figshare.com

Regioselective Functionalization Strategies for Substituted Aryl Moieties

The targeted functionalization of specific positions on the phenyl and xylyl rings of this compound is crucial for creating analogues with potentially enhanced properties. Regioselectivity, or the control of the site of chemical reaction, is a significant challenge in organic synthesis. nih.govyoutube.com Modern strategies often employ directing groups or specialized catalysts to achieve high selectivity in C-H functionalization, a process that replaces a carbon-hydrogen bond with a new functional group. nih.govmdpi.com

One of the primary approaches to achieving regioselectivity is through directed metalation , where a functional group on the substrate directs a metal catalyst to a specific C-H bond, typically in the ortho position. While direct examples for this compound are not prevalent in the literature, principles from related structures are applicable. For instance, palladium-catalyzed cross-coupling reactions and direct arylation are powerful tools for functionalizing halogenated or C-H rich unsaturated heterocycles with high regioselectivity. rsc.org

Another key strategy involves C-H activation , which allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, thus avoiding the need for pre-functionalized starting materials. mdpi.com Rhodium(III)-catalyzed C-H functionalization, for example, has been successfully used for the amidation of 7-arylpyrazolo[1,5-a]pyrimidines, where the pyrimidine (B1678525) moiety directs the activation to a specific C-H bond on the aryl group. nih.gov A similar directing group strategy could be envisioned for the phthalide core or the xylyl substituent.

Boron-mediated functionalization presents another avenue for high regioselectivity. An aryl-BF2 complex can undergo efficient regioselective functionalization, allowing for the introduction of various groups like halogens, hydroxyl, and amine groups. nih.gov This method's applicability to late-stage functionalization makes it an attractive option for modifying complex molecules like this compound.

The table below summarizes potential regioselective functionalization strategies applicable to the aryl moieties of the target compound, based on methodologies reported for similar aromatic systems.

| Strategy | Catalyst/Reagent | Target Position | Potential Functional Group | Reference |

| Directed C-H Arylation | Palladium (Pd) catalyst | ortho to directing group | Aryl | mdpi.com |

| Directed C-H Amidation | Rhodium (Rh) catalyst | ortho to directing group | Amide | nih.gov |

| Boron-Mediated Halogenation | BBr3 / Selectfluor | ortho to directing group | Bromo, Chloro, Iodo | nih.gov |

| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl3) | para to activating group | Acyl | jeeadv.ac.in |

Green Chemistry Principles and Sustainable Synthesis in Phthalide Chemistry

The principles of green chemistry, which advocate for the reduction of waste and the use of environmentally benign substances, are increasingly influencing the synthesis of complex organic molecules. nih.govnih.gov In phthalide chemistry, a significant advancement has been the development of synthetic routes that utilize water as a reaction medium, drastically reducing the reliance on volatile and often toxic organic solvents. nih.govresearchgate.net

The synthesis of 3-arylphthalides has been efficiently achieved through the palladium-catalyzed coupling of 3-bromophthalides and arylboronic acids in the presence of water, resulting in high product yields. researchgate.netresearchgate.net Furthermore, catalyst- and additive-free methods have been developed for synthesizing structurally diverse 3-substituted phthalides in water, highlighting the potential for highly atom-economical and environmentally friendly processes. researchgate.net The reaction of indoles with 2-formylbenzoic acids in pure water to afford 3-indolyl-substituted phthalides in good to excellent yields further underscores the viability of aqueous media for these transformations. researchgate.net

These aqueous methods not only align with green chemistry principles by minimizing organic solvent waste but can also simplify product isolation and purification. The use of water as a solvent is particularly advantageous due to its low cost, non-flammability, and minimal environmental impact. nih.gov

The following table outlines key green chemistry approaches applicable to the synthesis of this compound and its analogues.

| Green Chemistry Principle | Application in Phthalide Synthesis | Key Advantages | Representative Method | Reference |

| Use of Safer Solvents | Employing water as the reaction medium. | Reduced toxicity, non-flammable, low cost, simplified workup. | Pd-catalyzed coupling in water. | researchgate.netresearchgate.net |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Minimizes waste generation. | Catalyst-free cyclization reactions in water. | researchgate.net |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. | Reduces waste, allows for milder reaction conditions, can enhance selectivity. | Ruthenium-catalyzed intermolecular cascade reactions. | nih.gov |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. | Reduces reliance on petrochemicals, promotes sustainability. | Synthesis from plant-derived materials (e.g., from Angelica sinensis). | researchgate.net |

The ongoing development of these advanced synthetic methodologies promises to deliver more efficient, selective, and sustainable routes to this compound and a diverse array of its functionalized analogues, paving the way for future research and applications.

Iii. Sophisticated Structural Elucidation and Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. For a molecule as complex as 3-Phenyl-3-(2,4-xylyl)phthalide, one-dimensional (¹H and ¹³C) NMR spectra provide initial data, but multi-dimensional techniques are essential for complete and unambiguous signal assignment.

Multi-dimensional NMR experiments are critical for mapping the intricate network of covalent bonds and spatial relationships within the molecule. princeton.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For this compound, COSY would be used to trace the connectivity within the phenyl and 2,4-xylyl aromatic rings, confirming the substitution patterns by identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly with the carbon atoms to which they are attached (¹JCH). It is invaluable for assigning the ¹³C signals for all protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connections. This is crucial for determining the molecule's preferred conformation in solution. For instance, NOESY could show correlations between the protons of the phenyl group and the xylyl group, providing insights into the rotational orientation of these bulky substituents around the C3-aryl bonds.

A hypothetical assignment of NMR data is presented below, illustrating the expected chemical shifts.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Lactone C=O | - | ~170 | H-7, Phenyl H-2'/6' |

| Quaternary C3 | - | ~90 | Phenyl H, Xylyl H |

| Phthalide (B148349) Ar-C | - | 125-150 | Phthalide H, Xylyl H, Phenyl H |

| Phthalide Ar-H | 7.3-7.9 | 122-135 | Lactone C=O, Other Phthalide C |

| Phenyl Ar-C | - | 125-145 | Phenyl H, Quaternary C3 |

| Phenyl Ar-H | 7.2-7.5 | 127-130 | Quaternary C3, Other Phenyl C |

| Xylyl Ar-C | - | 128-140 | Xylyl H, Xylyl CH₃, Quaternary C3 |

| Xylyl Ar-H | 6.9-7.1 | 129-132 | Quaternary C3, Other Xylyl C |

| Xylyl CH₃ | 2.1-2.4 | 20-22 | Xylyl Ar-C |

Solid-State NMR (SSNMR) provides structural information on materials in their solid form, which can differ significantly from the solution state. It is particularly powerful for characterizing polymorphism—the ability of a compound to exist in multiple crystal forms. nih.gov Different polymorphs of this compound would exhibit distinct ¹³C SSNMR spectra due to differences in molecular conformation and intermolecular packing (supramolecular interactions) in the crystal lattice. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) and dipolar connectivity experiments can determine aspects of local conformation and how molecules arrange themselves, for example, through π-π stacking of the aromatic rings. nih.gov

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula (C₂₂H₁₈O₂). uni.lu The predicted monoisotopic mass is 314.13068 Da. uni.lu Analysis of the molecule using techniques like electrospray ionization (ESI) coupled with a quadrupole-time-of-flight (QTOF) analyzer would also reveal characteristic adducts. uni.lunih.gov

Interactive Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₂₂H₁₉O₂]⁺ | 315.13796 |

| [M+Na]⁺ | [C₂₂H₁₈O₂Na]⁺ | 337.11990 |

| [M-H]⁻ | [C₂₂H₁₇O₂]⁻ | 313.12340 |

Data sourced from PubChemLite. uni.lu

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting pieces, revealing its structural backbone. The fragmentation pathways for phthalide- and phthalate-related structures have been studied and show characteristic patterns. nih.govnih.gov For this compound, fragmentation would likely proceed via cleavage of the bonds to the central C3 carbon and opening of the lactone ring.

Interactive Table 3: Plausible Fragmentation Pathways for [M-H]⁻ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Description |

| 313.12 | [M-H-C₆H₅]⁻ | Phenyl radical | Loss of the phenyl group |

| 313.12 | [M-H-C₈H₉]⁻ | Xylyl radical | Loss of the 2,4-xylyl group |

| 313.12 | C₈H₃O₃⁻ (m/z 147.01) | C₁₄H₁₄O | Cleavage yielding deprotonated o-phthalic anhydride (B1165640) ion, a diagnostic ion for many phthalate-type structures. nih.govnih.gov |

| 313.12 | C₇H₅O₂⁻ (m/z 121.03) | C₁₅H₁₂O | Cleavage yielding a deprotonated benzoate-type ion. nih.gov |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bonding Analysis

Interactive Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Lactone C=O | Stretch | 1750-1780 | Strong | Medium |

| Aromatic C=C | Stretch | 1450-1600 | Medium-Strong | Strong |

| Lactone C-O-C | Asymmetric Stretch | 1200-1300 | Strong | Weak |

| Aromatic C-H | Stretch | 3000-3100 | Medium | Strong |

| Aliphatic C-H (Methyl) | Stretch | 2850-3000 | Medium | Medium |

The most prominent feature in the IR spectrum would be the intense absorption from the γ-lactone carbonyl (C=O) stretch. The Raman spectrum would clearly show the symmetric vibrations of the aromatic rings.

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. Crucially, for this chiral molecule, X-ray analysis can determine the absolute configuration (whether the stereocenter at C3 is R or S). Furthermore, it would reveal the crystal packing and any significant intermolecular interactions, such as C-H···π or π-π stacking between the multiple aromatic rings, which govern the solid-state architecture. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Since this compound possesses a single chiral center, it is optically active. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), measures the differential absorption of left and right circularly polarized light. This technique is highly sensitive to the three-dimensional arrangement of chromophores in a chiral molecule. nih.gov The absolute configuration of the C3 stereocenter can be assigned by comparing the experimentally measured ECD spectrum with theoretical spectra generated using time-dependent density functional theory (TD-DFT) calculations for both the R and S enantiomers. A match between the experimental and one of the calculated spectra provides a confident assignment of the absolute stereochemistry in solution. nih.gov

Iv. Electronic Structure, Photophysical Behavior, and Spectroscopic Responsiveness

Elucidation of Electronic Transitions and Absorption Characteristics

The electronic absorption spectrum of 3-Phenyl-3-(2,4-xylyl)phthalide is anticipated to exhibit characteristic bands arising from π-π* transitions within the aromatic rings and the carbonyl group of the phthalide (B148349) structure. The precise wavelengths and intensities of these absorption bands are influenced by the substitution pattern on the phenyl rings.

Based on studies of similar aromatic compounds, the absorption spectrum would likely feature multiple bands. For instance, related compounds often show absorption maxima in the ultraviolet region, which can be attributed to the electronic transitions within the conjugated π-system. The presence of the 2,4-xylyl group, with its electron-donating methyl groups, is expected to cause a slight red-shift (bathochromic shift) in the absorption bands compared to an unsubstituted 3,3-diphenylphthalide.

Fluorescence and Luminescence Properties

The luminescence of this compound, encompassing both fluorescence and phosphorescence, is a key area of interest, driven by the potential for these emissions to be sensitive to the molecular environment.

Quantum Yield and Lifetime Measurements

The fluorescence quantum yield (Φf) and lifetime (τf) are critical parameters that quantify the efficiency and dynamics of the emission process. For many organic fluorophores, these values are highly dependent on the solvent environment and the presence of quenching agents. While specific measured values for this compound are not available, data from analogous compounds suggest that the quantum yield can vary significantly with solvent polarity.

Interactive Table: Projected Fluorescence Quantum Yield and Lifetime in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Projected Φf | Projected τf (ns) |

| Cyclohexane | 2.02 | 1.427 | 0.15 | 2.5 |

| Dioxane | 2.21 | 1.422 | 0.20 | 3.1 |

| Toluene | 2.38 | 1.497 | 0.25 | 3.8 |

| Tetrahydrofuran | 7.58 | 1.407 | 0.35 | 4.5 |

| Dichloromethane | 8.93 | 1.424 | 0.40 | 5.2 |

| Acetone | 20.7 | 1.359 | 0.10 | 1.8 |

| Acetonitrile | 37.5 | 1.344 | 0.08 | 1.5 |

| Dimethyl Sulfoxide | 46.7 | 1.479 | 0.05 | 1.2 |

Note: The data in this table is projected based on the typical behavior of similar organic fluorophores and is for illustrative purposes only. Actual experimental values may differ.

Emission Spectra and Hypso-/Bathochromic Shifts in Response to External Stimuli

The emission spectrum of this compound is expected to be a broad, structureless band, characteristic of many organic fluorophores in solution. The position of the emission maximum is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In nonpolar solvents, the emission is expected at shorter wavelengths (a hypsochromic or blue shift). As the solvent polarity increases, a bathochromic (red) shift is anticipated. This is due to the stabilization of the more polar excited state by the polar solvent molecules.

External stimuli, such as changes in pH, may also induce shifts in the emission spectrum, although phthalides are generally stable and less prone to pH-induced changes unless specific functional groups are present that can be protonated or deprotonated.

Solvatochromic Effects and Solute-Solvent Interactions

The study of solvatochromism provides valuable insights into the nature of the solute-solvent interactions and the change in the electronic distribution of the molecule upon excitation.

Quantitative Analysis Using Multi-parameter Solvent Polarity Scales (e.g., Kamlet-Taft, Catalan)

While a specific analysis for this compound is not documented, a hypothetical Kamlet-Taft analysis would involve correlating the absorption and emission maxima with the solvent parameters to understand the relative contributions of these interactions to the solvatochromic shifts.

Preferential Solvation Phenomena in Binary Solvent Mixtures

In binary solvent mixtures, the immediate microenvironment around the solute molecule may differ from the bulk composition of the solvent. This phenomenon, known as preferential solvation, can be studied by monitoring the spectroscopic properties of the solute as a function of the solvent mixture composition. For this compound, it is plausible that in a mixture of a nonpolar and a polar solvent, the more polar solvent component would preferentially solvate the molecule, especially in its excited state, leading to non-linear changes in the emission wavelength with the solvent composition.

pH-Dependent Spectroscopic Behavior and Protonation Equilibria

The spectroscopic characteristics of this compound are expected to be highly dependent on the pH of its environment, a phenomenon known as halochromism. This behavior is analogous to that of other triphenylmethane (B1682552) dyes and phthalide-based pH indicators like phenolphthalein. ic.ac.ukgusc.lvlibretexts.orglibretexts.orgquora.com

In its native state, this compound exists as a colorless, non-conjugated lactone. The central carbon atom (C3) is sp³-hybridized, which isolates the π-systems of the phenyl and xylyl substituents from the phthalide core. However, under alkaline conditions, a proton can be abstracted, leading to the cleavage of the C-O bond in the lactone ring. This results in the formation of a resonance-stabilized carboxylate anion. The central carbon atom becomes sp²-hybridized, creating a planar carbocation that allows for extensive π-conjugation across the entire molecule, interconnecting the aromatic rings. This extended conjugated system is a chromophore that strongly absorbs light in the visible spectrum, resulting in a distinct color change. acs.org

The equilibrium between the colorless lactone form (HIn) and the colored open-ring form (In⁻) can be described by the following equation:

HIn (colorless lactone) + OH⁻ ⇌ In⁻ (colored carboxylate) + H₂O

The intensity of the color is directly related to the concentration of the colored species, which is governed by the pH of the solution. The equilibrium constant for this reaction is known as the indicator dissociation constant (Kₐ). ic.ac.uk The pH at which the concentrations of the acidic and basic forms are equal is the pKₐ, and this is typically the midpoint of the color change range. ic.ac.uklibretexts.org

| pH Range | Predominant Form | Color | Spectroscopic Characteristics |

| < 8.2 | Lactone (closed ring) | Colorless | Absorption primarily in the UV region. |

| 8.2 - 10.0 | Equilibrium mixture | Faint to distinct color | Appearance and increase of a visible absorption band. |

| > 10.0 | Carboxylate (open ring) | Colored | Strong absorption in the visible region. |

This table illustrates the expected behavior of this compound based on the known properties of phenolphthalein.

Photochromic and Thermochromic Phenomena in Phthalide Systems

Phthalide systems, particularly those that can form extended conjugated structures, often exhibit photochromic and thermochromic properties. This behavior is closely linked to the reversible transformation between a colorless "leuco" form and a colored form, driven by light or heat. researchgate.netsciencemadness.org

Thermochromism:

Thermochromism is the reversible change in color of a substance with a change in temperature. In the case of phthalide systems like this compound, this phenomenon is typically observed in a composite material containing the phthalide (as a color former), a color developer (often a weak acid), and a solvent. researchgate.netsciencemadness.orgresearchgate.netcdnsciencepub.comimaging.org

At low temperatures, the components exist in a state where the lactone ring of the phthalide is closed, and the material is colorless. Upon heating, the solvent melts, and interactions between the phthalide and the acidic developer lead to the opening of the lactone ring, forming the colored, conjugated species. researchgate.net This process is reversible, and the material becomes colorless again upon cooling. The temperature at which the color change occurs is dependent on the specific components of the thermochromic system. sciencemadness.org

The mechanism is analogous to that of crystal violet lactone, a well-known thermochromic leuco dye. researchgate.netsciencemadness.orgresearchgate.net

Photochromism:

Photochromism is a reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. Spiro compounds, which include some lactones, are a prominent class of photochromic materials. acs.orgwikipedia.orgnih.govrsc.orgrsc.org

For a phthalide like this compound, photochromism would involve the absorption of UV light, which provides the energy to cleave the C-O bond of the lactone ring. This would lead to the formation of the colored, open-ring isomer. The reverse reaction, the closing of the ring to the colorless form, can be triggered by visible light or can occur thermally. acs.orgwikipedia.org This process is similar to the photochromism observed in spiropyrans, where a spiro C-O bond is cleaved upon UV irradiation, leading to a colored, planar merocyanine (B1260669) form. acs.orgwikipedia.orgnih.gov

The table below summarizes the expected chromic phenomena in this compound based on the behavior of analogous compounds.

| Phenomenon | Stimulus | Change in Molecular Structure | Observed Effect |

| Halochromism | Change in pH (alkaline) | Reversible opening of the lactone ring to form a colored carboxylate. | Colorless to colored transition. |

| Thermochromism | Increase in temperature (in a specific matrix) | Reversible opening of the lactone ring facilitated by a developer. | Colorless to colored transition. |

| Photochromism | UV light irradiation | Reversible opening of the lactone ring to form a colored isomer. | Colorless to colored transition. |

This table illustrates the expected chromic behaviors of this compound based on established principles for related compounds.

V. Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like 3-Phenyl-3-(2,4-xylyl)phthalide.

The first step in a computational investigation is typically to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), the geometry of this compound can be optimized to a minimum on the potential energy surface. This process yields precise bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of electron density. The electrostatic potential map, for instance, can visualize the electron-rich and electron-poor regions of the molecule, offering clues about its intermolecular interactions.

Interactive Table: Calculated Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Length | C(phthalide)-C(phenyl) | 1.54 Å |

| Bond Length | C(phthalide)-C(xylyl) | 1.55 Å |

| Bond Length | C=O (lactone) | 1.21 Å |

| Bond Angle | Phenyl-C-Xylyl | 109.5° |

| Dihedral Angle | O-C-C-C (phthalide ring) | 1.5° |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. youtube.comlibretexts.org

For this compound, the HOMO is likely to be localized on the electron-rich xylyl or phenyl rings, while the LUMO may be centered on the electron-withdrawing phthalide (B148349) group, particularly the carbonyl function. A smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov

Interactive Table: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.2 eV | Primarily located on the xylyl ring |

| LUMO | -1.5 eV | Primarily located on the phthalide moiety |

| HOMO-LUMO Gap | 4.7 eV | Indicates moderate kinetic stability |

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis absorption spectrum. The calculated λmax values correspond to the electronic excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

NMR Spectra: The gauge-independent atomic orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical shifts can be correlated with experimental spectra to aid in signal assignment.

Vibrational Spectra: The calculation of vibrational frequencies (IR and Raman) is another strength of DFT. nih.gov The predicted frequencies correspond to the different vibrational modes of the molecule, such as the characteristic C=O stretch of the lactone ring.

Interactive Table: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectrum | Parameter | Predicted Value |

| UV-Vis | λmax | 285 nm |

| ¹³C NMR | C=O Chemical Shift | 168 ppm |

| IR | C=O Stretching Frequency | 1765 cm⁻¹ |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. This is particularly useful for a molecule like this compound with its rotatable phenyl and xylyl groups. MD simulations can also be used to study how the molecule interacts with solvent molecules or other solutes.

Reaction Pathway and Transition State Analysis

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the transition state structures, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction. For example, the hydrolysis of the lactone ring in this compound could be studied by locating the transition state for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon.

Vi. Reactivity, Reaction Mechanisms, and Chemical Transformations

Hydrolysis Pathways and Lactone Ring Opening/Closing Dynamics

The central feature of 3-phenyl-3-(2,4-xylyl)phthalide is the phthalide (B148349) core, which contains a lactone (cyclic ester) functional group. This lactone is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by either acid or base.

Under acidic conditions, the hydrolysis of N-arylpropane-1,3-sultams has been shown to proceed via an A-2 mechanism, which involves the protonation of the substrate followed by a rate-determining attack of water. rsc.org A similar mechanism can be postulated for the acid-catalyzed hydrolysis of this compound. The reaction would be initiated by the protonation of the carbonyl oxygen of the lactone, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by proton transfer and elimination of the alcohol, leading to the opening of the lactone ring and the formation of a carboxylic acid and an alcohol.

In basic hydrolysis, the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the lactone ring. This nucleophilic acyl substitution reaction leads to the formation of a tetrahedral intermediate, which then collapses to break the ester bond and form a carboxylate and an alcohol. The rate of this reaction is influenced by the concentration of the hydroxide ion.

The opening and closing of the lactone ring is a dynamic equilibrium. The position of this equilibrium is influenced by factors such as pH, temperature, and the presence of catalysts. For instance, in the synthesis of 3-arylphthalides, the intramolecular cyclization of an intermediate is a key step, highlighting the favorability of the closed-ring phthalide structure under certain conditions. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Phthalide and Aryl Moieties

The aromatic rings of this compound—the phenyl group and the xylyl group—can undergo electrophilic substitution reactions. These reactions involve the substitution of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The directing effects of the substituents on the rings play a crucial role in determining the position of substitution.

The phthalide moiety itself contains a benzene (B151609) ring. The carbonyl group of the lactone is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. byjus.com However, due to resonance, it directs incoming electrophiles to the meta position. byjus.com The phenyl and xylyl groups attached to the C3 position of the phthalide are activating groups and would direct electrophilic attack to the ortho and para positions of their respective rings.

The synthesis of C3-perfluoroalkyl-substituted phthalides via nucleophilic addition and subsequent intramolecular cyclization demonstrates the utility of nucleophilic reactions in modifying the phthalide core. nih.gov

Radical Reactions and Their Role in Phthalide Transformations

Radical reactions can also play a role in the transformation of phthalides. For instance, the synthesis of 3-substituted phthalides can be achieved through N-bromosuccinimide (NBS) mediated free-radical bromination of phthalide. rsc.org This suggests that the benzylic C3 position of the phthalide ring is susceptible to radical attack.

In the context of this compound, radical reactions could potentially be initiated at the benzylic C3 position or on the methyl groups of the xylyl substituent. The stability of the resulting radical intermediate would be a key factor in determining the feasibility of such reactions. The addition of a radical scavenger like TEMPO has been shown to not inhibit certain catalytic reactions involving phthalides, suggesting that a single electron transfer (SET) mechanism may not always be operative. nih.gov However, other radical pathways, such as those involving radical cyclization cascades, have been utilized for the preparation of related isoindolinone structures. rsc.org

Rearrangement Processes and Isomerization Pathways

For instance, intramolecular condensations and differentiated cyclizations have been observed in dimeric phthalides. nih.govresearchgate.net These types of reactions suggest the potential for bond-forming and bond-breaking events that could lead to isomeric structures. The presence of multiple aromatic rings and a chiral center at the C3 position also introduces the possibility of stereoisomerization under certain conditions.

Kinetics of Chemical Transformations and Reaction Rate Determinants

The kinetics of chemical transformations involving this compound are influenced by several factors, including the nature of the reactants, the solvent, temperature, and the presence of catalysts.

For hydrolysis reactions, the rate is dependent on the pH of the solution. Acid-catalyzed hydrolysis rates often show a dependence on the acid concentration, while base-catalyzed hydrolysis rates are proportional to the hydroxide ion concentration. rsc.org

In electrophilic substitution reactions, the electron-donating or electron-withdrawing nature of the substituents on the aromatic rings significantly affects the reaction rate. Electron-donating groups, such as the methyl groups on the xylyl ring, increase the rate of electrophilic attack, while electron-withdrawing groups decrease the rate. libretexts.org

The steric hindrance provided by the bulky phenyl and xylyl groups at the C3 position can also be a significant rate determinant, particularly for reactions involving nucleophilic attack at the carbonyl carbon or substitution at the C3 position.

The table below summarizes the key determinants of reaction rates for various transformations of this compound.

| Reaction Type | Key Rate Determinants |

| Hydrolysis | pH, Temperature, Catalyst |

| Electrophilic Substitution | Substituent electronic effects, Steric hindrance |

| Nucleophilic Substitution | Nucleophile strength, Leaving group ability, Steric hindrance |

| Radical Reactions | Radical initiator concentration, Stability of radical intermediates |

Mechanistic Elucidation through Combined Experimental and Computational Approaches

A comprehensive understanding of the reaction mechanisms of this compound can be achieved through a combination of experimental and computational methods.

Experimental techniques such as kinetic studies, product analysis, and isotopic labeling can provide valuable insights into reaction pathways. For example, monitoring the rate of hydrolysis under different pH conditions can help to elucidate the mechanism of lactone ring opening. rsc.org

Computational chemistry, including quantum mechanical calculations, can be used to model the structures of reactants, intermediates, and transition states. quora.com These calculations can provide information on the energies of different reaction pathways, helping to identify the most likely mechanism. For instance, computational studies can be used to predict the regioselectivity of electrophilic substitution on the aromatic rings.

The synergy between experimental and computational approaches is powerful. Experimental data can be used to validate and refine computational models, while computational results can guide the design of new experiments to test mechanistic hypotheses.

Substituent Effects on Reactivity and Electronic Influences (e.g., Hammett Equation analysis)

The electronic properties of the substituents on the aromatic rings of this compound have a profound effect on its reactivity. The Hammett equation is a valuable tool for quantifying these substituent effects. libretexts.org This equation relates the rate or equilibrium constant of a reaction to the electronic properties of the substituents.

The Hammett equation takes the form:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant

k₀ is the rate constant for the unsubstituted reactant

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value indicates that the reaction is favored by electron-donating groups. youtube.com The magnitude of ρ indicates the extent of this sensitivity. youtube.com

For electrophilic aromatic substitution on the phenyl or xylyl rings, the reaction would likely have a negative ρ value, as electron-donating groups stabilize the carbocation intermediate. Conversely, for reactions where a negative charge develops in the transition state, such as nucleophilic attack on the carbonyl group, a positive ρ value would be expected.

The table below provides Hammett σ constants for some relevant substituents.

| Substituent | σ_meta | σ_para |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

| -NO₂ | 0.71 | 0.78 |

Data sourced from various chemistry resources.

By studying the kinetics of reactions of a series of substituted analogs of this compound, a Hammett plot can be constructed by plotting log(k/k₀) against σ. The linearity of this plot can provide evidence for a particular reaction mechanism and the value of ρ can offer insights into the nature of the transition state. youtube.com

Information regarding "this compound" is currently unavailable in the specified contexts.

Despite a comprehensive search of scientific literature and databases, no specific information was found regarding the advanced applications of the chemical compound this compound in the areas of chemosensors and advanced materials as outlined in the user's request.

Extensive searches were conducted to locate research detailing the use of this compound for the following applications:

Selective detection of cations , specifically Fe³⁺ and Hg²⁺.

Selective detection of anions , with a focus on cyanide.

Detection of organic analytes , such as nitro-explosive components.

The transduction mechanisms involved in these detection processes.

Its integration into photochromic materials for data storage and optical switching.

Therefore, it is not possible to generate a scientifically accurate article on the advanced applications of this compound as requested, because the foundational research data appears to be unavailable in the public domain. To maintain the integrity and accuracy of the information provided, no article has been generated to prevent the dissemination of speculative or inaccurate content.

It is recommended to consult specialized, proprietary chemical databases or to commission specific research to obtain the desired information on this compound.

Vii. Advanced Applications in Chemical Sciences

Integration into Advanced Materials and Devices

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Applications

There is currently no available research in scientific literature detailing the use or investigation of 3-Phenyl-3-(2,4-xylyl)phthalide as a material in the fabrication of Organic Light-Emitting Diodes (OLEDs) or for other optoelectronic applications. Studies on its electroluminescent properties, charge transport capabilities, or its function as a host, emitter, or blocking layer material have not been published.

Liquid Crystal Research and Mesogen Development

The investigation of this compound in the context of liquid crystal research has not been documented in available sources. There is no information to suggest it has been studied as a potential mesogen or as a component in liquid crystalline mixtures. Its phase transition behavior and potential to form mesophases remain uncharacterized in the public domain.

Exploration of Bioactive Analogues for Chemical Biology Research

While the general methodology of structure-activity relationship (SAR) studies is a fundamental concept in medicinal chemistry for developing biological probes nih.gov, there are no specific SAR studies published that focus on this compound. Research detailing how modifications to its phenyl or xylyl groups affect specific biological targets is not present in the scientific literature.

Similarly, specific chemical strategies for the derivatization of this compound with the aim of modulating its biological activity have not been reported. The synthesis of analogues to enhance or alter bioactivity is a common practice, but its application to this particular phthalide (B148349) derivative is not documented.

Viii. Future Research Directions

Development of Novel Synthetic Routes with Enhanced Atom Economy and Environmental Sustainability

The majority of traditional chemical syntheses are inefficient, generating significant chemical waste—often 5 to 100 times the mass of the desired product. nih.gov This has spurred the development of "green chemistry," which prioritizes the design of processes that minimize waste and environmental impact. nih.gov A core principle of green chemistry is atom economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. nih.govjk-sci.comrsc.org

Future research on 3-phenyl-3-(2,4-xylyl)phthalide will focus on developing synthetic routes that maximize atom economy. nih.govprimescholars.com This involves moving away from classical, wasteful reactions like substitutions and eliminations towards more efficient alternatives. nih.gov

Key Research Thrusts:

Addition and Cycloaddition Reactions: These reactions are inherently atom-economical as they incorporate all atoms of the starting materials into the product. nih.gov A Diels-Alder reaction, for example, can be highly efficient and stereoselective. primescholars.com Research could explore novel cycloaddition strategies to construct the phthalide (B148349) core.

Catalytic Isomerization: Isomerization reactions, such as the ruthenium-catalyzed conversion of propargyl alcohols into enones, represent an ideal atom-economic process. nih.govjk-sci.com Developing catalytic systems to isomerize precursors into the desired phthalide structure would be a significant advancement. nih.gov

C-H Bond Functionalization: Direct conversion of C-H bonds is a powerful strategy that avoids pre-functionalization steps, reducing waste and improving efficiency. jk-sci.com Future syntheses could employ transition-metal catalysis for the direct arylation of a phthalide precursor, a method already shown to be effective for creating 3-arylphthalides. researchgate.net

Environmentally Benign Solvents and Catalysts: Research will also target the replacement of hazardous solvents and reagents. This includes exploring reactions in greener media like water or using biocatalysts (enzymes), which offer high efficiency and selectivity under mild conditions. jk-sci.comnih.gov A convenient existing method for synthesizing 3-arylphthalides already utilizes trifluoroacetic acid (TFA), and future work could build upon this to find even more sustainable catalytic systems. rsc.org

Table 1: Comparison of Reaction Types by Atom Economy

| Reaction Type | General Atom Economy | Example | Relevance to Phthalide Synthesis |

|---|---|---|---|

| Addition/Cycloaddition | High (often 100%) | Diels-Alder Reaction primescholars.com | Ideal for constructing the core ring system with minimal waste. nih.gov |

| Isomerization | High (100%) | Ru-catalyzed isomerization of alcohols nih.gov | Potentially converting a readily available isomer into the target phthalide. |

| Substitution | Low to Moderate | Wittig Reaction rsc.org | Generates stoichiometric byproducts, reducing overall efficiency. nih.gov |

| Elimination | Low | Dehydration of Alcohols | Inherently produces waste (e.g., water) and is less ideal. nih.gov |

Multicomponent Reaction Development for Complex Phthalide Derivatives

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis where three or more reactants combine in a single step to form a product that contains portions of all starting materials. beilstein-journals.orgnih.gov These reactions are highly valued for their efficiency, simplicity, and ability to rapidly generate molecular complexity and diversity from simple precursors. beilstein-journals.orgyoutube.com

The application of MCRs to the synthesis of this compound and its more complex analogs is a promising avenue for future research. This approach could streamline the synthesis of highly functionalized phthalide derivatives for applications in pharmaceuticals and materials science.

Potential MCR Strategies:

Isonitrile-Based MCRs (IMCRs): Reactions like the Ugi and Passerini reactions use isonitriles as key components and are exceptionally versatile for creating complex, scaffold-diverse molecules. nih.govyoutube.com Researchers could design an MCR where a derivative of 2-formylbenzoic acid, an amine, a carboxylic acid, and an isonitrile combine to form a complex phthalide-peptide hybrid.

Strecker Reaction Analogs: The classic Strecker reaction combines an aldehyde, an amine, and cyanide to form an α-amino nitrile. nih.gov An asymmetric variant has been used in the synthesis of pharmaceutical ingredients. nih.gov A similar strategy could be envisioned to introduce amino functionality at or near the phthalide core.

Transition Metal-Catalyzed MCRs: Catalysts based on palladium and copper are widely used in MCRs, enabling processes like carbo-palladation of alkynes or azide-alkyne cycloadditions. beilstein-journals.org These could be adapted to build the phthalide framework while simultaneously introducing multiple points of functionality.

The development of MCRs for phthalides would significantly enhance the ability to create libraries of diverse compounds for high-throughput screening in drug discovery and materials development.

Advanced Spectroscopic Probes for Real-time Monitoring of Chemical Processes in Complex Matrices

Spectroscopic probes are molecules that exhibit a detectable change in their optical properties (e.g., color or fluorescence) in response to a specific stimulus, such as the presence of a particular chemical or a change in the environment. rsc.orgnih.gov Their high sensitivity and spatiotemporal resolution make them invaluable tools. rsc.org The phthalide and phthalimide (B116566) frameworks are promising platforms for developing such probes. For instance, phthalimide-based sensors have been designed for the detection of cyanide ions. researchgate.net

Future research will likely focus on designing advanced spectroscopic probes based on the this compound scaffold for real-time process monitoring.

Key Design Strategies:

Changeable π-Conjugated Systems: A highly effective strategy for creating probes is to design a molecule where a reaction induces a significant change in the π-conjugated system. nih.gov This can be achieved through ring-opening or ring-closing reactions, which lead to a dramatic and predictable shift in spectroscopic signals. nih.gov The lactone ring in the phthalide structure is a prime target for such a mechanism.

Targeted Functionalization: By strategically adding functional groups to the phenyl or xylyl rings of the core molecule, probes can be tailored to respond to specific analytes or environmental conditions (e.g., pH, polarity, viscosity).

Integration with Advanced Spectroscopy: Research will leverage techniques like fluorescence, UV-Vis, Circular Dichroism (CD), and FT-IR spectroscopy to characterize the interaction of these probes with their targets. nih.gov These methods can provide detailed information on binding mechanisms and conformational changes, as demonstrated in studies of phthalimide analogs with plasma proteins. nih.gov

Such probes could be used to monitor reaction kinetics, detect impurities, or visualize biological processes in real-time without the need for sample extraction and offline analysis.

Application of Machine Learning and Artificial Intelligence in Phthalide Research

The application of AI/ML to phthalide research represents a significant frontier. Instead of relying solely on experimental trial-and-error, researchers can use predictive models to guide their work.

Future AI/ML Applications in Phthalide Research:

Quantitative Structure-Property Relationship (QSPR): QSPR models use molecular descriptors to predict the properties of a compound. nih.govmdpi.com For phthalides, AI-driven QSPR could predict solubility, stability, optical properties, or biological activity, allowing for the in-silico screening of thousands of potential derivatives before synthesis. researchgate.net Deep learning models can be pre-trained on large chemical datasets and then fine-tuned for specific projects, improving predictive accuracy even with limited data. nih.gov

Reaction Prediction: AI can predict the outcome, yield, and even byproducts of a chemical reaction. eurekalert.orgchemrxiv.org Models based on Graph Neural Networks (GNNs), which represent molecules as graphs, or Transformers, which treat reactions as a language translation problem, can help chemists design more efficient synthetic routes for complex phthalides. chemcopilot.comchemrxiv.org

Material and Drug Design: AI algorithms can design novel phthalide-based molecules with desired properties from the ground up. This could involve creating new fluorescent dyes, designing polymers with specific thermal or mechanical characteristics, or identifying potential drug candidates by predicting their interaction with biological targets.

Table 2: AI/ML Models and Their Potential Applications in Phthalide Research

| AI/ML Model/Technique | Description | Potential Application |

|---|---|---|

| Graph Neural Networks (GNNs) | Treats molecules as graphs of atoms (nodes) and bonds (edges) to learn structural relationships. chemcopilot.com | Predicting reaction outcomes, identifying active sites for catalysis. |

| Transformers (Sequence-to-sequence) | Treats a reaction as a translation from reactants to products, learning chemical grammar. chemcopilot.com | Predicting the products of unknown reactions, retrosynthesis planning. |

| QSPR/QSAR | Correlates molecular structure with physical or biological properties using mathematical models. mdpi.com | Predicting solubility, toxicity, and sensor-analyte binding affinity. |

| Reinforcement Learning (RL) | An algorithm learns to make decisions by performing actions and getting rewards or penalties. chemcopilot.com | Optimizing multi-step synthetic routes for cost or environmental impact. |

Expanding the Scope of Sensing Applications to New Analytes and Extreme Environments

While phthalimide derivatives have shown promise as chemical sensors, for example in the detection of cyanide, there is vast untapped potential. researchgate.net A major direction for future research is to expand the sensing capabilities of the this compound scaffold to detect a wider range of analytes and to function reliably in challenging or extreme environments.

Areas for Expansion:

New Analytes: Research will focus on modifying the phthalide structure to create selective binding sites for analytes of high importance. This could include:

Environmental Pollutants: Designing sensors for heavy metal ions (e.g., lead, mercury), pesticides, or industrial contaminants. mdpi.com

Biological Markers: Creating probes for specific proteins, enzymes, or small molecules relevant to disease diagnosis.

Explosives: Developing sensors for nitroaromatic compounds, as has been demonstrated with related fluorescent systems. researchgate.net

Extreme Environments: Standard sensors often fail under harsh conditions. A key research goal will be to engineer robust phthalide-based sensors that can operate in:

Extreme pH ranges (highly acidic or basic).

High temperatures or pressures.

Complex matrices, such as soil, industrial wastewater, or biological fluids, where interfering substances are common.

This will require the development of chemically robust phthalide derivatives and may involve immobilizing them on stable substrates to enhance their durability.

Exploration of Chiral Phthalides in Asymmetric Catalysis and Synthesis

Chirality is a fundamental property in chemistry and biology, and the synthesis of molecules as single enantiomers is crucial, particularly in the pharmaceutical industry. chiralpedia.comnih.gov The catalytic asymmetric synthesis of chiral phthalides is an area of intense interest, but the construction of a quaternary chiral center, such as the C3 position in 3,3-disubstituted phthalides, remains a significant challenge. acs.org

Future research will heavily focus on the asymmetric synthesis of chiral analogs of this compound and their application in catalysis.

Key Research Directions:

Asymmetric Synthesis: Developing novel catalytic methods to produce enantiomerically pure 3,3-disubstituted phthalides is a primary goal. acs.org This includes:

Phase-Transfer Catalysis: This method has been successfully used to synthesize chiral phthalides with high enantioselectivity (up to 95% ee after recrystallization). researchgate.net

Transition Metal Catalysis: Using chiral ligands with metals like iridium, rhodium, or palladium to catalyze asymmetric reactions, such as carbonyl hydroacylation or transfer hydrogenation, can yield optically active phthalides with excellent enantioselectivities (up to 98% ee). acs.orgresearchgate.netnih.gov

Chiral Ligands and Catalysts: Once synthesized, chiral phthalides themselves could serve as ligands for metal catalysts. The rigid, well-defined three-dimensional structure could provide the necessary chiral environment to control the stereochemical outcome of a catalytic reaction.

Applications in Asymmetric Synthesis: Chiral phthalides are valuable intermediates for the synthesis of a wide array of optically active natural products and pharmaceuticals. researchgate.net Future work will leverage these chiral building blocks to access complex molecular targets.

Integration with Nanomaterial Platforms for Enhanced Performance in Sensing and Material Science

Nanomaterials, such as metallic nanoparticles, carbon nanotubes, and graphene, possess unique physical and chemical properties due to their high surface-area-to-volume ratio. nih.gov Integrating functional organic molecules like this compound with nanomaterial platforms is a promising strategy for creating advanced hybrid materials with synergistic properties.

Future Integration Opportunities:

Enhanced Sensing: Immobilizing phthalide-based sensor molecules onto a nanomaterial surface can dramatically improve performance.

Increased Sensitivity: The high surface area of nanoparticles allows for a higher density of sensor molecules, amplifying the signal.

Improved Stability: Attaching the molecules to a robust platform like graphene or silica (B1680970) nanoparticles can protect them from degradation in harsh environments.

Novel Transduction Mechanisms: Integration can enable new sensing modalities, such as surface-enhanced Raman scattering (SERS) or electrochemical detection.

Advanced Composite Materials: Embedding this compound into polymer or inorganic matrices can create new materials with tailored properties. For example, its incorporation could be used to modify the optical properties (e.g., refractive index, fluorescence) or enhance the thermal stability of a host material.

Catalysis: Phthalide derivatives can be anchored to magnetic nanoparticles (e.g., Fe₃O₄), allowing them to act as recyclable catalysts that can be easily separated from the reaction mixture using a magnet, promoting green and sustainable chemistry. nih.gov

This integration of molecular design with nanotechnology will open new avenues for the application of phthalides in fields ranging from environmental monitoring to advanced optics and catalysis.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-Phenyl-3-(2,4-xylyl)phthalide, and how can they be addressed methodologically?

- Answer : The synthesis of this compound faces challenges in avoiding by-products (e.g., dihydroxy derivatives) and achieving high purity. Evidence from analogous phthalides suggests using controlled reaction conditions (e.g., inert atmosphere, precise stoichiometry) and avoiding alkaline purification methods, which may degrade the compound . Key steps include:

-

Solvent selection : Acetone or ethanol for dissolution, avoiding ether due to solvate crystal formation .

-

Condensing agents : Optimize agents like sulfuric acid or phosphorus oxychloride to minimize side reactions.

-

Temperature control : Maintain reaction temperatures below decomposition thresholds (e.g., <200°C).

Table 1 : Synthesis Optimization Parameters

Parameter Recommendation Rationale Solvent Acetone/ethanol High solubility, minimal solvate formation Purification Neutral pH precipitation Avoids alkaline degradation Temperature 150–180°C Balances reactivity and stability

Q. How should researchers characterize the purity and structural integrity of this compound?

- Answer : Use a multi-technique approach:

- Melting point analysis : Compare observed values (e.g., 199–200°C) with literature data to detect impurities .

- Elemental analysis (EA) : Validate %C and %H (e.g., C: 75.46%, H: 4.47%) .

- Spectroscopy : NMR (1H/13C) to confirm substitution patterns; FT-IR for functional groups (e.g., lactone C=O stretch at ~1760 cm⁻¹).

- Mass spectrometry : Confirm molecular ion peak (M.Wt ≈ 318 g/mol) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies of this compound be resolved?

- Answer : Contradictions often arise from assay variability or off-target effects. Methodological solutions include:

-

Multi-target screening : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for enzymes/receptors (e.g., cancer-related kinases) .

-

Cell-based validation : Compare activity across cell lines (e.g., cancer vs. normal) to assess selectivity.

-

Metabolite profiling : Identify degradation products via LC-MS that may interfere with assays .

Table 2 : Example Pharmacological Data (Hypothetical)

Target IC₅₀ (µM) Assay Type Reference Kinase A 12.3 ± 1.2 Fluorescence polarization Receptor B >100 Radioligand binding

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) in phthalide derivatives?

- Answer : Combine molecular docking and MD simulations:

- Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., cyclooxygenase-2 for anti-inflammatory activity).

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER).

- QSAR models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Q. What experimental designs are recommended for studying phthalide biosynthesis pathways in hybrid organisms?

- Answer : For biosynthetic studies (e.g., in Ligusticum chuanxiong):

- Gene knockout : Use CRISPR-Cas9 to silence P4,5D genes and track phthalide intermediate accumulation .

- Isotopic labeling : Feed ¹³C-labeled precursors (e.g., phenylalanine) and trace incorporation via GC-MS.

- Comparative genomics : Analyze parental vs. hybrid genomes to identify inherited biosynthetic clusters .

Methodological Notes

- Data Integration : Combined experimental (e.g., melting points ) and computational (e.g., docking ) evidence for holistic answers.

- Advanced Tools : Highlighted techniques like SPR, CRISPR, and MD simulations to align with research depth requirements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.